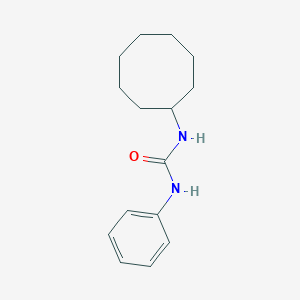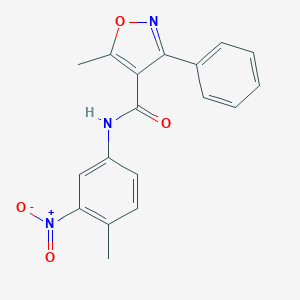![molecular formula C18H16N4O5 B449608 N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B449608.png)
N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring system, which is a five-membered aromatic ring containing one oxygen atom. The presence of furan rings in its structure contributes to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide typically involves the condensation of furfural with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The reaction can be represented as follows:
Furfural+Hydrazine Derivative→N’ 2 ,N’ 5 -bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the furan rings to dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
科学的研究の応用
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide involves its interaction with specific molecular targets and pathways. The furan rings in its structure can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’~1~,N’~4~-bis[1-(5-methyl-2-furyl)ethylidene]succinohydrazide
- N’-(1-(2-furyl)ethylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide
Uniqueness
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is unique due to its specific arrangement of furan rings and hydrazide groups. This unique structure contributes to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H16N4O5 |
|---|---|
分子量 |
368.3g/mol |
IUPAC名 |
2-N,5-N-bis[(E)-1-(furan-2-yl)ethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C18H16N4O5/c1-11(13-5-3-9-25-13)19-21-17(23)15-7-8-16(27-15)18(24)22-20-12(2)14-6-4-10-26-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChIキー |
NXIIFFNOFFTBRV-AYKLPDECSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)C(=O)N/N=C(/C2=CC=CO2)\C)/C3=CC=CO3 |
SMILES |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
正規SMILES |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
溶解性 |
44.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(E)-[3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxyphenyl]methylideneamino]-2-methylpyrazole-3-carboxamide](/img/structure/B449525.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449526.png)
![4-(4-chloro-2-methylphenoxy)-N'-[1-(5-methyl-2-furyl)ethylidene]butanohydrazide](/img/structure/B449529.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449530.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B449532.png)
![3-[(2-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449533.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B449534.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-({5-[(2-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B449535.png)

![N'-(2-chloro-6-fluorobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449539.png)

![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
![3-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449544.png)
![2-(3,4-dimethoxyphenyl)-N-[3-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449547.png)
